molecular formula C34H62BrN B8819850 N,N-Bis(tetradecyl)-4-bromoaniline CAS No. 192937-53-4

N,N-Bis(tetradecyl)-4-bromoaniline

Cat. No.: B8819850
CAS No.: 192937-53-4
M. Wt: 564.8 g/mol
InChI Key: AQLRLHNYWAVVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(tetradecyl)-4-bromoaniline is a brominated aniline derivative featuring two tetradecyl (C₁₄H₂₉) groups attached to the nitrogen atom. While direct references to this compound are absent in the provided evidence, insights can be extrapolated from structurally related N,N-dialkyl-4-bromoaniline derivatives .

Properties

CAS No.

192937-53-4

Molecular Formula

C34H62BrN

Molecular Weight

564.8 g/mol

IUPAC Name

4-bromo-N,N-di(tetradecyl)aniline

InChI

InChI=1S/C34H62BrN/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-36(34-29-27-33(35)28-30-34)32-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-30H,3-26,31-32H2,1-2H3

InChI Key

AQLRLHNYWAVVDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)C1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

N,N-Bis(2-hydroxyethyl)-4-bromoaniline
  • Substituents : Two hydroxyethyl (-CH₂CH₂OH) groups.
  • Properties : Hydrophilic due to hydroxyl groups, enabling solubility in polar solvents. Used as a precursor for sulfonylation and thiolation reactions .
  • Comparison : Unlike the tetradecyl derivative, hydroxyethyl groups enhance water solubility but reduce thermal stability.
N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline
  • Substituents : Two 4-bromophenyl groups and three methyl groups on the aromatic ring.
  • Properties : Bromine atoms enable cross-coupling reactions (e.g., Suzuki). Methyl groups increase steric hindrance and rigidity. Used in OLEDs and perovskite solar cells .
  • Comparison: The tetradecyl derivative lacks aryl bromine but offers flexibility and lipophilicity, favoring self-assembly in nonpolar environments.
4-Bromo-N,N-bis(4-(methylthio)phenyl)aniline
  • Substituents : Two 4-methylthiophenyl (-SC₆H₄CH₃) groups.
  • Properties : Electron-donating thioether groups enhance electronic conjugation. Used in hole-transport materials (HTMs) for solar cells .
  • Comparison : Tetradecyl chains lack sulfur-based conjugation but provide superior solubility in organic solvents.
N-Benzyl-4-bromoaniline
  • Substituents : Single benzyl (-CH₂C₆H₅) group.
  • Properties : Intermediate lipophilicity with π-π interaction capability. Used in pharmaceutical intermediates .
  • Comparison : The tetradecyl derivative’s long alkyl chains dominate steric effects, reducing aromatic interactions.

Physicochemical Properties

Property N,N-Bis(tetradecyl)-4-bromoaniline N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline N,N-Bis(2-hydroxyethyl)-4-bromoaniline
Molecular Weight ~600–650 g/mol (estimated) 445.19 g/mol 320–340 g/mol
Solubility High in nonpolar solvents Moderate in DMF/DMSO High in polar solvents (e.g., MeOH, H₂O)
Melting Point Likely low (amorphous solid) 121°C Not reported (liquid or low-melting solid)
Reactivity Alkyl chain inertness Bromophenyl groups enable Suzuki coupling Hydroxy groups enable sulfonylation

Challenges and Limitations

  • Tetradecyl Derivative : Poor solubility in polar solvents limits reaction conditions.
  • Bromophenyl Derivatives : High molecular weight and rigidity may complicate processing in thin-film devices .
  • Hydroxyethyl Derivatives : Hygroscopicity and thermal instability restrict long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.